molecular formula C14H10N2O2 B117170 5-Benzoyl-2-benzimidazolinone CAS No. 21472-33-3

5-Benzoyl-2-benzimidazolinone

Cat. No. B117170
CAS RN: 21472-33-3
M. Wt: 238.24 g/mol
InChI Key: HUBCTWDCEBWLBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazolones, including 5-Benzoyl-2-benzimidazolinone, can be achieved through an oxidant-free protocol for electrochemical in situ generation of isocyanates . This strategy provides expedient access to benzimidazolones and eliminates the need for exogenous oxidants .


Molecular Structure Analysis

The molecular formula of 5-Benzoyl-2-benzimidazolinone is C14H10N2O2 . It has a molecular weight of 238.24 g/mol .


Chemical Reactions Analysis

The key intermediates for several organic transformations towards the synthesis of diverse pharmaceutical targets, including 5-Benzoyl-2-benzimidazolinone, are isocyanates . The development of an oxidant-free protocol for electrochemical in situ generation of isocyanates has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 5-Benzoyl-2-benzimidazolinone is 238.24 g/mol . It has a molecular formula of C14H10N2O2 .

Scientific Research Applications

Anticancer Activity

5-Benzoyl-2-benzimidazolinone derivatives have been investigated for their anticancer properties, showing remarkable activity against cancer cell lines. For instance, 2-anthryl substituted benzimidazole derivatives exhibited significant anticancer activity through DNA interaction, cleavage, and cellular uptake mechanisms, demonstrating potential as chemotherapeutic agents (Sontakke et al., 2015). Another study highlighted the synthesis and characterization of novel benzimidazole derivatives, revealing their apoptotic effects and cell cycle arrest capabilities in breast cancer cells, indicating a promising strategy for cancer treatment (Atmaca et al., 2020).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have also shown significant antimicrobial and antifungal activities. A study synthesizing benzimidazole derivatives with different amino acids and sulfamoyl or pyrrole analogues demonstrated substantial effectiveness against various microbial strains, highlighting their potential as antimicrobial agents (El-Meguid, 2014). Another research effort focused on benzimidazole bearing 2-pyridone derivatives, revealing significant antibacterial activity and suggesting these compounds as promising candidates for therapeutic applications (Desai et al., 2014).

Potential Therapeutic Applications in Chronic Diseases

Beyond antimicrobial and anticancer activities, 5-Benzoyl-2-benzimidazolinone derivatives have been explored for their therapeutic potential in chronic diseases. For cystic fibrosis and chronic obstructive pulmonary disease (COPD), benzimidazolone activators of chloride secretion have been studied, offering insights into the treatment of mucus-congested airways (Singh et al., 2001). Additionally, benzimidazolones have been identified as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators, presenting a novel approach for managing type II diabetes mellitus with improved safety profiles (Liu et al., 2011).

Future Directions

The future directions of research on 5-Benzoyl-2-benzimidazolinone could include further exploration of its potential therapeutic applications in chronic diseases, as well as its potential as an inhibitor of certain enzymes. Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

5-benzoyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBCTWDCEBWLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175756
Record name 5-Benzoyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-2-benzimidazolinone

CAS RN

21472-33-3
Record name 5-Benzoyl-2-benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BENZOYL-2-BENZIMIDAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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